2-Chloro-4-formylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-formylbenzonitrile is a chemical compound with the molecular formula C8H4ClNO and a molecular weight of 165.58 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom, a formyl group, and a nitrile group attached to it . The InChI code for this compound is 1S/C8H4ClNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H .Physical and Chemical Properties Analysis
This compound is a solid substance . The compound should be stored at 4°C under nitrogen .Scientific Research Applications
Fluorescence and Colorimetric Indicator for Cancer Cell Imaging
2-Chloro-4-formylbenzonitrile, through its derivatives, has been utilized in cancer research. Specifically, its condensation with rhodamine B hydrazide leads to a probe that is selective for Pd 2+ ions. This probe has been used for the detection of Pd 2+ in human breast cancer cells MCF7, both under normal and fluorescence microscopes. This application signifies its potential in biomedical imaging and cancer cell detection (Ghosh et al., 2015).
Synthesis of Isoindol-1-ones
The compound plays a role in the synthesis of various chemical structures, such as 2,3-dihydro-3-methylidene-1H-isoindol-1-one and its derivatives. This synthesis process involves a reaction with dimethyloxosulfonium methylide, showing its utility in organic synthesis and the production of complex organic compounds (Kobayashi et al., 2010).
Molecular Structure and Spectroscopic Characterization
In the field of molecular spectroscopy, this compound derivatives are studied for their vibrational frequencies and molecular structure. These studies often involve both experimental and theoretical approaches, including FT-IR and Raman spectra analysis, and are crucial for understanding the molecular properties and behaviors of such compounds (Sert et al., 2013).
In Vitro Cytotoxicity Studies
This compound derivatives have also been the subject of cytotoxicity studies, with applications in assessing the potential therapeutic effects of new chemical compounds. For example, comprehensive theoretical and experimental structural studies on certain derivatives have been performed, and their cytotoxicity against various cancer cell lines has been evaluated (Mansour et al., 2013).
Role in Organic Synthesis and Molecular Design
This compound plays a significant role in the synthesis of various organic structures, contributing to the field of organic chemistry and molecular design. Its involvement in the synthesis of different organic compounds, like 4-Arylaminoquinazolines, highlights its versatility and utility in creating a wide range of chemical structures (Szczepankiewicz et al., 2000).
Safety and Hazards
2-Chloro-4-formylbenzonitrile is classified as harmful according to the 2012 OSHA Hazard Communication Standard . It can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to use personal protective equipment and avoid dust formation when handling this compound .
Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .
Properties
IUPAC Name |
2-chloro-4-formylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZELPDCDUYPUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.